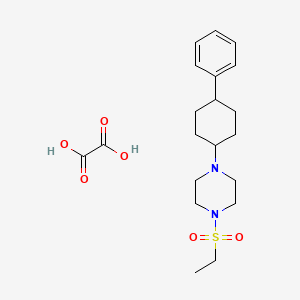
N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds, such as 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, has been efficiently achieved via the reaction of pyrazole carboxylic acid with amines in the presence of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature (Prabakaran et al., 2012). This method provides a high yield and purity, suggesting a potential pathway for synthesizing the target compound by adapting the type of amine used.
Molecular Structure Analysis
For compounds with similar structural features, the molecular structure significantly influences their reaction pathways and properties. For example, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives demonstrates the impact of the heterocycle on reaction outcomes, leading to various product structures depending on the aldehyde used (Bogza et al., 2005). This suggests the importance of detailed molecular structure analysis in predicting the reactivity and properties of the target compound.
Chemical Reactions and Properties
The target compound's chemical reactions and properties can be inferred from similar structures, where the functionality of groups attached to the isoquinoline and pyrazole moieties plays a crucial role. The three-component fusion to pyrazolo[5,1-a]isoquinolines via Rh-catalyzed transformation illustrates the high-order bond functionalization achievable with such compounds (Chen et al., 2023).
Wissenschaftliche Forschungsanwendungen
Spectral Properties and Biomedical Applications
Compounds related to the specified chemical, such as isoquinolinones and their derivatives, have been investigated for their bright fluorescence in solutions, solid states, and polymeric matrices. These properties are particularly valuable for the development of fluorescent markers in biomedical applications, including imaging and diagnostic assays. The nature of substituents on the isoquinolinone structure significantly affects their fluorescence quantum yields, which can be tailored for specific applications (Galunov et al., 2003).
Antitumor Activity
Derivatives of pyrido and isoquinoline, similar in structure to the compound , have shown promising antitumor properties. Modifications on the heterocycle or side chain of these compounds have been explored to enhance their antitumor efficacy. Although specific modifications did not significantly increase in vitro cytotoxicity against certain cancer cell lines, such studies guide the design and synthesis of more effective antitumor agents (Rivalle et al., 1983).
Synthetic Methodologies
Research into efficient synthetic methodologies for creating compounds with the isoquinoline and pyrazole moieties has provided valuable insights into their potential applications. For example, the development of solvent-free synthesis techniques for derivatives of arylquinoline demonstrates the chemical community's interest in more sustainable and environmentally friendly synthetic routes. These methodologies not only offer better yields but also highlight the versatility of these compounds for further chemical modifications (Kumar & Vijayakumar, 2018).
Antimycobacterial Activity
The structural framework of isoquinolines and pyrazoles has been explored for antimycobacterial activity as well. Compounds with these cores have been synthesized and tested against Mycobacterium tuberculosis, with some derivatives demonstrating significant potency. This research avenue is crucial for the development of new therapeutics against tuberculosis, a global health challenge (Gezginci et al., 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N,5-dimethyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-10-23-14(2)18(12-21-23)19(24)22(3)13-16-7-5-6-15-11-20-9-8-17(15)16/h5-9,11-12H,4,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFDPGQRXOWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)


![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)
![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)
![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)
![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)